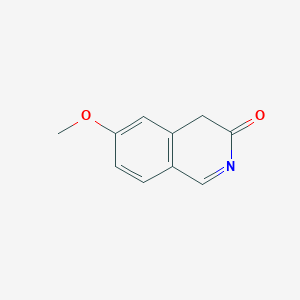
6-methoxyisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxyisoquinolin-3(2H)-one is a heterocyclic organic compound with the molecular formula C10H9NO2 It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a keto group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxyisoquinolin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde, which undergoes nitration to form m-methoxybenzaldehyde.
Reduction and Diazotization: The m-methoxybenzaldehyde is then reduced, diazotized, hydrolyzed, and methylated to yield 3-methoxybenzaldehyde.
Condensation and Reduction: The 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to produce p-phenylethylamine.
Pictet-Spengler Reaction: The p-phenylethylamine undergoes a Pictet-Spengler reaction with 40% aqueous formaldehyde to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Dehydrogenation: Finally, the 6-methoxy-1,2,3,4-tetrahydroisoquinoline is dehydrogenated to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Methoxyisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
6-Methoxyisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
6-Methoxyisoquinoline: Similar in structure but lacks the keto group at the 3-position.
6-Methoxyquinoline: Contains a quinoline ring instead of an isoquinoline ring.
6-Methoxyquinoxaline: Features a quinoxaline ring with a methoxy group at the 6-position.
Uniqueness
6-Methoxyisoquinolin-3(2H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
6-methoxy-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4,6H,5H2,1H3 |
InChI 键 |
LSNUWPHRKQQRNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=NC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


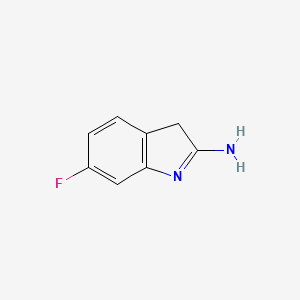
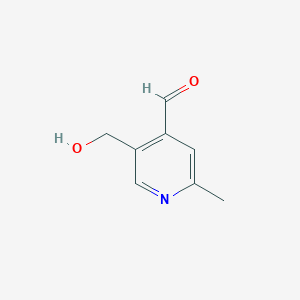
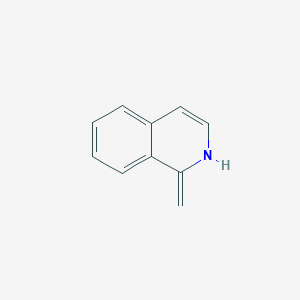
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
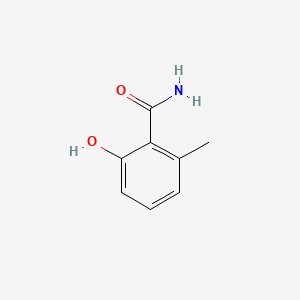
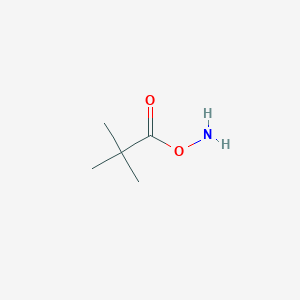

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
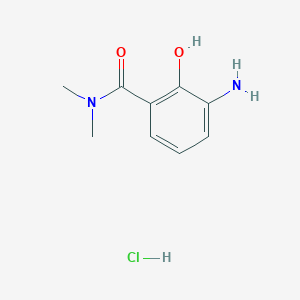
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
